

An In-depth Technical Guide to (1R,3S)-3-methoxycyclohexan-1-amine

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Compound of Interest

Compound Name: (1R,3S)-3-methoxycyclohexan-1-amine

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Introduction

(1R,3S)-3-methoxycyclohexan-1-amine is a chiral cyclic amine with potential applications in medicinal chemistry and drug discovery. Its stereochemistry, with the methoxy and amino groups in a cis-configuration on the cyclohexane ring, presents a specific three-dimensional structure that can be crucial for interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthetic approaches, and plausible biological activities of this compound, based on available data and analysis of structurally related molecules.

Molecular Structure and Identification

The fundamental structural and identifying information for **(1R,3S)-3-methoxycyclohexan-1-amine** is summarized below.

Identifier	Value
IUPAC Name	(1R,3S)-3-methoxycyclohexan-1-amine
Synonyms	cis-3-Methoxycyclohexylamine
Molecular Formula	C ₇ H ₁₅ NO
SMILES	COC1CCC--INVALID-LINK--N
InChI Key	JQGZGROVQGEGIO-UHFFFAOYSA-N[1]
CAS Number	4342-44-3[1]

Physicochemical Properties

While experimental data for **(1R,3S)-3-methoxycyclohexan-1-amine** is limited in the public domain, computational models provide valuable predicted physicochemical properties. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

Property	Predicted Value	Reference
Molecular Weight	129.20 g/mol	PubChem[1]
XLogP3	0.5	PubChem[1]
Monoisotopic Mass	129.115364102 Da	PubChem[1]
Topological Polar Surface Area	35.3 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem

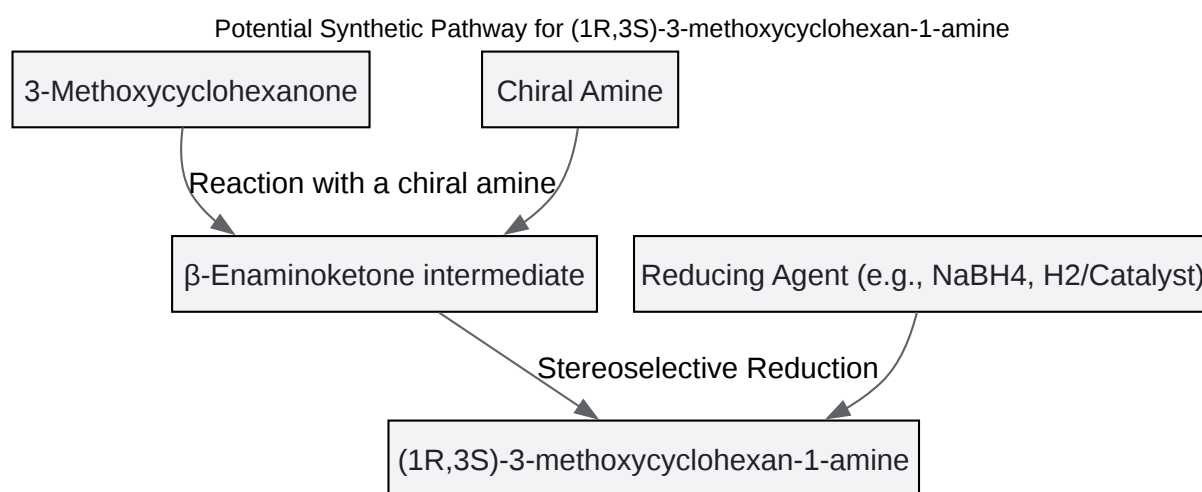
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(1R,3S)-3-methoxycyclohexan-1-amine** is not readily available in published literature. However, a plausible synthetic route can

be inferred from general methods for the synthesis of substituted cyclohexylamines, particularly the synthesis of cis- and trans-3-aminocyclohexanols.[2][3] A potential synthetic approach could involve the reduction of a corresponding β -enaminoketone.

Potential Synthetic Pathway

A logical workflow for a potential synthesis is outlined below. This pathway is hypothetical and would require experimental validation.

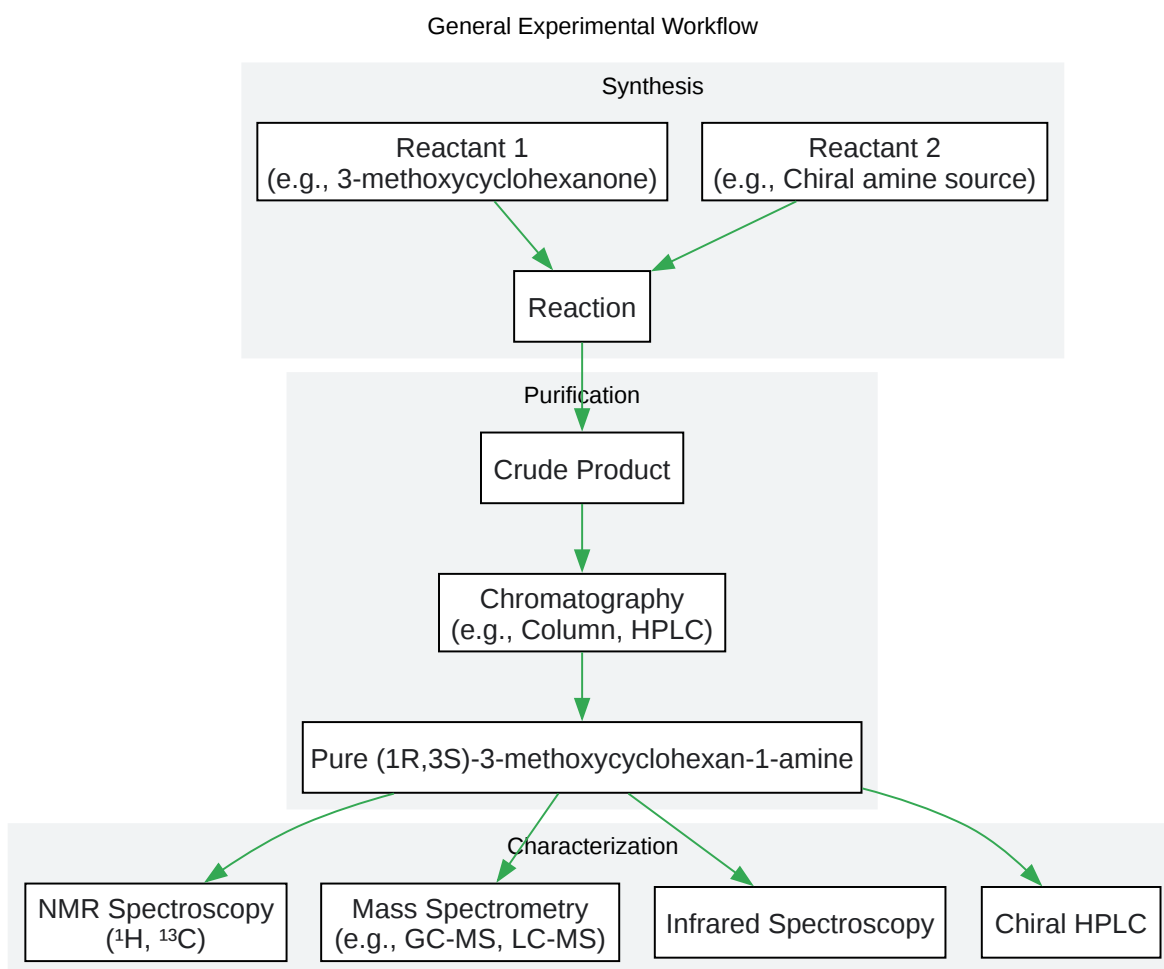


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Caption: A potential synthetic route to **(1R,3S)-3-methoxycyclohexan-1-amine**.

General Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow that would be employed for the synthesis, purification, and characterization of **(1R,3S)-3-methoxycyclohexan-1-amine**.



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Caption: A general workflow for the synthesis and analysis of the target compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **(1R,3S)-3-methoxycyclohexan-1-amine** is not currently available in the scientific literature. However, the broader class of

arylcylohexylamines and substituted cyclohexylamines has been extensively studied, revealing a range of pharmacological activities. Many of these compounds are known to interact with the central nervous system.

Arylcyclohexylamine derivatives, for instance, are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.^[4] This interaction is a key mechanism for the dissociative anesthetic effects of drugs like ketamine and phencyclidine.^[4] The three-dimensional structure of these molecules is critical for their binding to the PCP site of the NMDA receptor.^[4]

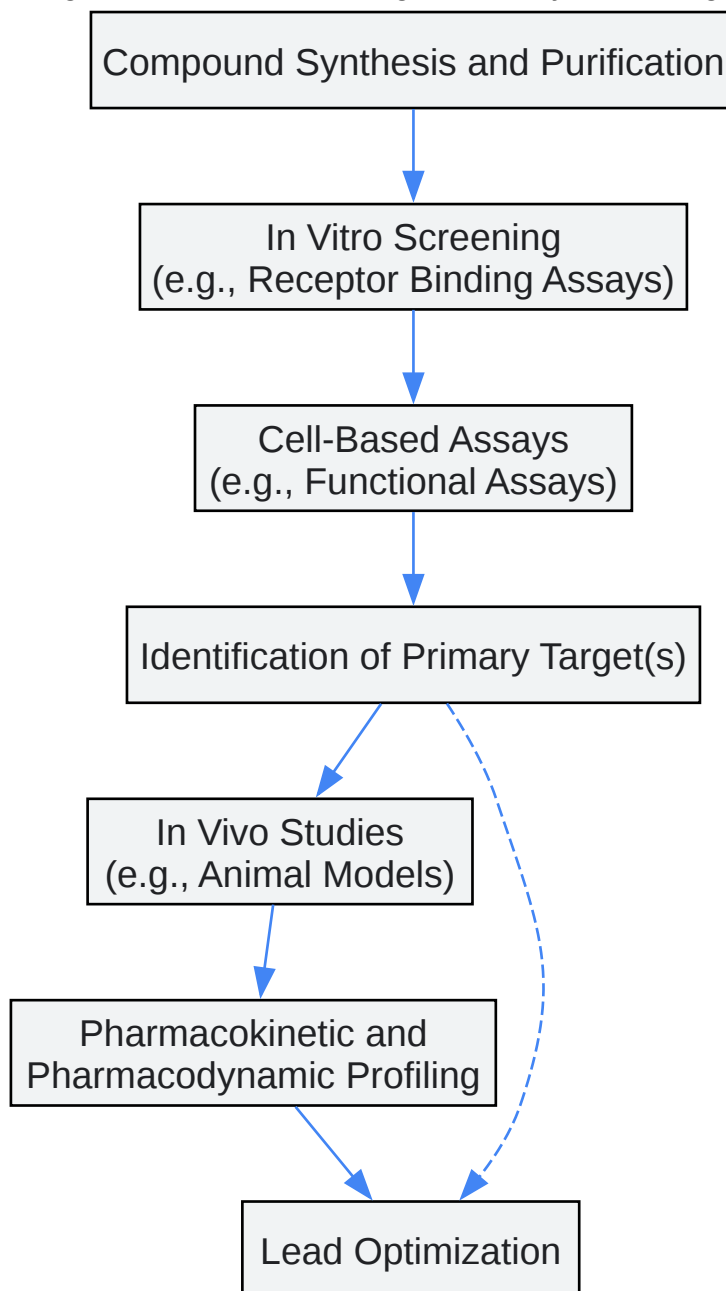
Furthermore, other 3-substituted cyclohexylamine derivatives have been investigated for different therapeutic applications. For example, certain 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have shown potent inhibition of aromatase, an enzyme involved in estrogen biosynthesis, suggesting potential applications in treating estrogen-dependent diseases.^[5]

Given these precedents, it is plausible that **(1R,3S)-3-methoxycyclohexan-1-amine** could exhibit activity at CNS receptors or other biological targets. However, without experimental data, this remains speculative.

Logical Relationship for Investigating Biological Activity

The following diagram outlines a logical progression for the initial investigation of the biological activity of a novel compound like **(1R,3S)-3-methoxycyclohexan-1-amine**.

Logical Workflow for Biological Activity Screening



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Caption: A workflow for the initial biological evaluation of a new chemical entity.

Conclusion

(1R,3S)-3-methoxycyclohexan-1-amine is a chiral molecule with a defined stereochemistry that holds potential for further investigation in the field of drug discovery. While specific

experimental data for this compound are scarce, this guide provides a framework for its study based on its structural properties and the known activities of related compounds. Further research, including the development of a confirmed synthetic route and comprehensive biological screening, is necessary to fully elucidate the therapeutic potential of this and similar molecules.

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